L-Ascorbic Acid

Description

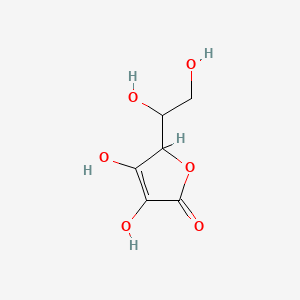

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-JLAZNSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6, HC6H7O6 | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ascorbic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ascorbic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134-03-2 (monosodium salt) | |

| Record name | Ascorbic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020106, DTXSID50986567 | |

| Record name | L-Ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER. | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Ascorbic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33 | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ascorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³ | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light | |

CAS No. |

50-81-7, 6730-29-6, 53262-66-1 | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Ascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semidehydroascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006730296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbic acid mixture with Vitamin B complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053262661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ascorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6CK8PD0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ascorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

D-erythro-Hex-2-enonic acid, gamma-lactone (CAS number 98966-42-8), is a compound with notable biological activity, primarily recognized for its antioxidant properties and potential applications in food preservation and pharmaceutical formulations. This article delves into its biological activity, supported by research findings, case studies, and relevant data.

D-erythro-Hex-2-enonic acid, gamma-lactone has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₆ |

| Molecular Weight | 176.124 g/mol |

| Synonyms | Erythorbic Acid, Isoascorbic Acid |

| CAS Number | 98966-42-8 |

Antioxidant Properties

D-erythro-Hex-2-enonic acid is primarily noted for its antioxidant activity . Research indicates that it can scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Study on Antioxidant Efficacy :

- Mechanism of Action :

Impact on Ascorbic Acid Metabolism

D-erythro-Hex-2-enonic acid has been shown to influence the metabolism of ascorbic acid (vitamin C), which is vital for numerous physiological functions.

- Inhibition of Ascorbic Acid Transport :

Cytotoxicity Studies

While D-erythro-Hex-2-enonic acid exhibits beneficial antioxidant properties, studies have also explored its cytotoxic effects at higher concentrations.

- Cytotoxicity in Tumor Models :

- In vivo studies on female mice with tumors revealed that administration of D-erythro-Hex-2-enonic acid resulted in increased intracellular ROS levels, leading to reduced tumor growth at specific dosages . However, concentrations exceeding 0.6 mM showed significant cytotoxicity, indicating a dose-dependent response .

Food Preservation Applications

D-erythro-Hex-2-enonic acid is utilized as a food preservative due to its antioxidant properties. Its effectiveness in extending the shelf life of various food products has been documented.

- Case Study: Meat Preservation :

Pharmaceutical Formulations

The compound's role as an active pharmaceutical ingredient (API) has been explored in various formulations aimed at enhancing therapeutic efficacy through its antioxidant properties.

Scientific Research Applications

Chemical Properties and Structure

D-erythro-Hex-2-enonic acid, gamma-lactone has the molecular formula and a molecular weight of approximately 144.13 g/mol. The compound features a double bond between the second and third carbon atoms, contributing to its reactivity and biological activity. Its gamma-lactone structure is a cyclic ester formed from the condensation of a hydroxy acid.

Food Industry

D-erythro-Hex-2-enonic acid is widely used as a food antioxidant and preservative. Its applications include:

- Meat and Fish Preservation : Inhibits oxidative spoilage and maintains color and flavor.

- Fruit Juices : Prevents browning reactions in fruit juices, enhancing visual appeal and shelf life.

- Beverages : Used in soft drinks and alcoholic beverages to prevent oxidation .

Health Benefits

The compound exhibits notable antioxidant properties , which are beneficial for health:

- Oxidative Stress Reduction : Scavenges free radicals, potentially reducing the risk of chronic diseases associated with oxidative damage.

- Nutritional Supplement : It may serve as a dietary supplement due to its health-promoting effects .

Chemical Industry

In the chemical sector, D-erythro-Hex-2-enonic acid is utilized as:

- Stabilizer : It stabilizes chemical reactions and can be used in electrolysis processes.

- Raw Material : Serves as an intermediate in synthesizing other chemical compounds .

Case Studies

Several studies have highlighted the effectiveness of D-erythro-Hex-2-enonic acid in various applications:

-

Food Preservation Study :

- A study demonstrated that incorporating D-erythro-Hex-2-enonic acid in meat products significantly reduced lipid oxidation compared to control samples without the compound.

- Antioxidant Activity Analysis :

- Fermentation Process Optimization :

Chemical Reactions Analysis

Hydrolysis of the γ-Lactone Ring

The lactone ring undergoes hydrolysis in aqueous environments, yielding the corresponding open-chain carboxylic acid. This reaction is pH-dependent and reversible:

Key Findings :

-

Acidic Conditions : Hydrolysis occurs slowly, favoring lactone regeneration due to equilibrium dynamics .

-

Basic Conditions : Rapid ring opening occurs, forming stable carboxylate salts (e.g., sodium erythorbate) .

| Condition | Reaction Rate | Product Stability |

|---|---|---|

| pH < 3 | Slow | Low (reversibility) |

| pH 7–9 | Moderate | Moderate |

| pH > 10 | Fast | High (salt form) |

Acid-Base Reactions and Salt Formation

The compound reacts with bases to form salts, enhancing its solubility and stability:

Synthesis Methods :

-

Chemical Synthesis : Reacting methyl 2-keto-D-gluconate with sodium methoxide yields sodium erythorbate .

-

Fermentation : Pseudomonas fluorescens converts D-glucose to 2-keto-D-gluconic acid, which is esterified and heated to form sodium erythorbate .

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Chemical Synthesis | 78–85 | ≥99 |

| Fermentation | 90–95 | ≥98 |

Oxidative Reactions and Antioxidant Behavior

The compound acts as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS):

Experimental Data :

-

In Vitro Studies : Reduced malondialdehyde (MDA) levels by 62% in hydrogen peroxide-exposed cells .

-

Comparative Antioxidant Activity :

| Compound | ROS Scavenging Efficiency (%) |

|---|---|

| Erythorbic acid | 58–65 |

| Ascorbic acid (Vitamin C) | 92–98 |

| D-Mannose | <10 |

Erythorbic acid’s antioxidant capacity is approximately one-twentieth that of ascorbic acid, attributed to stereochemical differences .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its γ-lactone and D-erythro configuration:

| Compound | Key Reactivity Difference |

|---|---|

| L-Erythro-Hex-2-enonic Acid | Lower antioxidant activity due to enantiomerism |

| Ascorbic Acid | Faster oxidation due to enediol structure |

| D-Galactose | No lactone ring; undergoes glycolysis |

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Topological Polar Surface Area (TPSA) : 107.00 Ų .

- LogP Values : XLogP = -1.60; ALogP = -1.41 .

- Hydrogen Bond Donors/Acceptors: 4 donors, 6 acceptors .

- Solubility : Highly water-soluble due to multiple hydroxyl groups.

Comparison with Similar Compounds

D-erythro-Hex-2-enonic acid, γ-lactone (Erythorbic Acid) vs. Ascorbic Acid (Vitamin C)

Key Differences :

Erythorbic Acid vs. Sodium Erythorbate

Functional Advantages :

Erythorbic Acid vs. D-Gluconic Acid δ-lactone

Key Distinction :

Erythorbic Acid vs. Other γ-Lactones

Functional Contrast :

- Most γ-lactones are flavor/fragrance agents, whereas erythorbic acid is primarily a functional additive .

Preparation Methods

Detailed Preparation Steps

| Step No. | Process Stage | Description | Key Parameters & Notes |

|---|---|---|---|

| 1 | Fermentation | D-glucose is fermented by Arthrobacter globosa or Pseudomonas fluorescens to produce calcium 2-keto-D-gluconate. | - Fermentation medium composition (%): Glucose 18, yeast extract 0.3, K2HPO4·3H2O 0.05, KH2PO4 0.05, MgSO4·7H2O 0.025, CaCO3 4.5 - Temperature: 30-35°C - Duration: ~30 hours - Conversion rate: ~79.9% |

| 2 | Acidification and Filtration | Fermentation broth is acidified with sulfuric acid and oxalic acid to remove calcium salts as calcium oxalate and calcium sulfate by pressure filtration. | - Acidification agents: Sulfuric acid, oxalic acid - Filtration: Plate and frame pressure filtration - Yield of clear liquid: ~96.6% |

| 3 | Concentration and Esterification | The clear liquid is concentrated under reduced pressure, then esterified with methanol and a small amount of sulfuric acid under reflux to form methyl ester. | - Esterification time: ~5 hours - Esterification yield: ~82.1% |

| 4 | Conversion and Crystallization | Methyl ester is converted in alkaline methanol solution under reflux, followed by freeze crystallization to obtain crude sodium erythorbate. | - Conversion yield: ~87.3% |

| 5 | Purification and Drying | Crude product is dissolved in hot water, decolorized with activated carbon, filtered under heat and pressure, then freeze crystallized and vacuum dried to yield the final product. | - Refined yield: ~88.0% - Storage: Light-protected, dry, ventilated, cool conditions |

Process Flow Summary

- Fermentation: D-glucose → Calcium 2-keto-D-gluconate

- Acidification: Removal of calcium salts → Clear fermentation broth

- Esterification: Formation of methyl ester from 2-keto-D-gluconate

- Conversion: Methyl ester → Sodium erythorbate (D-erythro-hex-2-enonic acid, gamma-lactone monosodium salt)

- Purification: Decolorization, filtration, crystallization, drying

Chemical and Physical Characteristics Relevant to Preparation

| Property | Value/Description |

|---|---|

| Molecular Formula | C6H7NaO6 |

| Molecular Weight | 198.11 g/mol |

| Appearance | White to slightly yellow crystalline powder or granules; odorless, slightly salty |

| Melting Point | 154-164°C (decomposes) |

| Solubility in Water | 146 g/L at 20°C |

| Stability | Stable in dry air; oxidizes in aqueous solution with air, trace metals, heat, and light |

| pH of 2% Aqueous Solution | 5.5 - 8.0 |

Research Findings and Industrial Data

Fermentation Efficiency: The use of Arthrobacter globosa or Pseudomonas fluorescens achieves a high fermentation conversion rate (~79.9%) of glucose to 2-keto-D-gluconate calcium salt, which is the critical intermediate in the synthesis pathway. This biotechnological step is crucial for cost-effective production.

Esterification and Conversion Yields: Esterification with methanol under acidic reflux conditions yields about 82.1% methyl ester, and subsequent alkaline methanol conversion yields about 87.3% crude sodium erythorbate, indicating high process efficiency.

Purification: Activated carbon decolorization and pressure filtration ensure removal of impurities and color bodies, resulting in a high purity final product with an overall refined yield of about 88.0%.

Stability Considerations: The product is stable in dry form but prone to oxidation in aqueous solutions, especially in the presence of metal ions, heat, and light. This necessitates careful handling and storage conditions to maintain quality.

Comparative Notes on Preparation Methods

| Aspect | Biotechnological Fermentation Route | Alternative Chemical Synthesis (less common) |

|---|---|---|

| Starting Material | D-glucose | Rarely used; chemical oxidation of sugars |

| Key Microorganisms | Arthrobacter globosa, Pseudomonas fluorescens | None typically used industrially |

| Process Complexity | Multi-step (fermentation, acidification, esterification) | Generally more complex and less environmentally friendly |

| Yield Efficiency | High (~80%+ conversion, ~80-90% yields in subsequent steps) | Lower, with more impurities |

| Environmental Impact | Moderate; uses biological catalysts, less harsh chemicals | Higher due to chemical oxidants and reagents |

Summary Table of Preparation Yields and Conditions

| Step | Yield (%) | Conditions/Notes |

|---|---|---|

| Fermentation | 79.9 | 30-35°C, 30 hours, glucose medium |

| Acidification & Filtration | 96.6 | Sulfuric & oxalic acid, pressure filtration |

| Esterification | 82.1 | Methanol, sulfuric acid, reflux 5 hours |

| Conversion & Crystallization | 87.3 | Alkaline methanol, reflux, freeze crystallization |

| Purification & Drying | 88.0 | Activated carbon, filtration, vacuum drying |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for D-erythro-Hex-2-enonic acid, gamma-lactone?

- Methodology : The compound is synthesized via acid-catalyzed cyclization of D-erythro-Hex-2-enonic acid. A validated protocol involves heating the precursor in dimethyl sulfoxide (DMSO) to promote lactonization . For sodium salt derivatives (e.g., isoascorbic acid sodium salt), neutralization with sodium hydroxide under controlled pH (6.5–7.0) is employed, followed by lyophilization to isolate the product .

- Key Data :

Q. Which analytical techniques are optimal for structural characterization?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and lactone ring conformation (e.g., δ ~170 ppm for carbonyl in lactone) .

- IR Spectroscopy : Confirms lactone formation via C=O stretch at ~1750 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (e.g., GC-TOF-MS) validates molecular weight (198.12 g/mol for sodium salt) and fragmentation patterns .

Q. How to evaluate its oxidative stability in aqueous solutions?

- Methodology : Conduct accelerated stability studies under varying conditions (pH 3–9, 25–60°C, O₂ exposure). Monitor degradation via HPLC with UV detection (λ = 254 nm) and quantify residual lactone content. Antioxidant efficacy can be compared with ascorbic acid using DPPH radical scavenging assays .

- Key Insight : The compound is prone to oxidation, requiring inert atmospheres (N₂/Ar) during storage .

Advanced Research Questions

Q. How does enantiomeric purity impact its biological activity in cellular models?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IC column (mobile phase: hexane/isopropanol) to separate enantiomers .

- Biological Assays : Compare antioxidant activity (e.g., ROS scavenging in HEK-293 cells) between enantiomers. D-isoascorbic acid shows reduced bioavailability compared to L-ascorbate due to stereospecific transporter recognition .

Q. What is its role in plant metabolomic responses to abiotic stress?

- Methodology :

- GC-TOF-MS Metabolomics : Extract metabolites from plant tissues (e.g., Camellia sinensis under fluoride stress). Identify D-erythro-Hex-2-enonic acid, gamma-lactone as a differential metabolite via spectral matching (NIST database) and pathway analysis (KEGG) .

- Findings : Upregulation under stress suggests involvement in antioxidant defense or carbohydrate metabolism .

Q. How does it interact with transition metals in catalytic systems?

- Methodology :

- Spectrophotometric Titration : Monitor chelation with Fe³+/Cu²+ at pH 5.0 (λ = 510 nm for Fe³+-bipyridyl complexes).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd). The lactone’s hydroxyl groups act as ligands, forming stable metal complexes that alter redox activity .

Safety and Handling

Q. What safety protocols are critical for laboratory handling?

- Guidelines :

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritant per GHS) .

- Ventilation : Handle in fume hoods to avoid inhalation of aerosols .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.